m-PEG8-Norbornene

Description

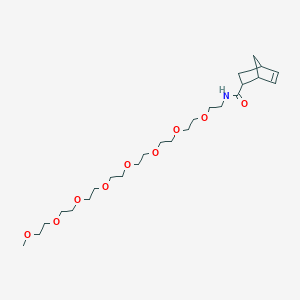

m-PEG8-Norbornene is a polyethylene glycol (PEG) derivative functionalized with a norbornene group at one terminus and a methoxy group at the other. Its molecular weight ranges from 1 kDa to 20 kDa, with a polydispersity index typical of PEG-based compounds . The norbornene moiety enables participation in copper-free click chemistry reactions, such as inverse electron-demand Diels-Alder (IEDDA) with tetrazines or thiol-ene reactions, making it invaluable for synthesizing hydrogels and biocompatible materials . Key properties include:

- High water solubility: Due to the hydrophilic PEG backbone.

- Biocompatibility: Suitable for biomedical applications like drug delivery and tissue engineering .

- Controlled degradation: Ester linkages in its structure allow hydrolysis under physiological conditions, enabling tunable material lifetimes .

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO9/c1-28-6-7-30-10-11-32-14-15-34-18-19-35-17-16-33-13-12-31-9-8-29-5-4-26-25(27)24-21-22-2-3-23(24)20-22/h2-3,22-24H,4-21H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBPHJTOJVJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbic Anhydride-Mediated Functionalization

The primary route for synthesizing m-PEG8-Norbornene involves reacting monofunctional 8-arm polyethylene glycol (m-PEG8-OH) with carbic anhydride (5-norbornene-2,3-dicarboxylic anhydride). This reaction proceeds via nucleophilic acyl substitution, where hydroxyl termini of PEG react with the anhydride to form ester or amide linkages.

Reaction Conditions

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 1 equivalent relative to PEG hydroxyl groups.

-

Duration : 16–24 hours for initial reaction, followed by a second equivalent of carbic anhydride and DMAP for 24 hours to maximize substitution.

Key Reaction Equation :

The choice between ester and amide linkages depends on the desired hydrolytic stability. Amide bonds (achieved via intermediate coupling agents) provide greater stability compared to ester linkages, which are prone to hydrolysis.

Post-Functionalization Modifications

To tailor this compound for specific applications, secondary functional groups (e.g., tyramine, dopamine) are introduced via carbodiimide chemistry. For example:

Dopamine Conjugation Protocol :

-

Activation : this compound carboxylic acid (m-PEG8-NB-CA) is reacted with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

-

Coupling : Dopamine hydrochloride and N,N-diisopropylethylamine (DIPEA) are added to the activated ester, followed by 24-hour incubation under nitrogen.

-

Purification : Dialysis against methanol and deionized water (MWCO: 3.5 kDa) removes unreacted reagents.

Purification and Isolation Techniques

Precipitation and Filtration

Crude this compound is precipitated using ice-cold diethyl ether, followed by vacuum filtration through a fritted glass funnel. This step removes unreacted carbic anhydride and DMAP.

Dialysis and Lyophilization

Post-precipitation, the product is dialyzed (MWCO: 3.5 kDa) against deionized water for 72 hours to eliminate low-molecular-weight impurities. Freeze-drying yields a white, porous solid.

Table 1: Impact of Dialysis Duration on Purity

| Dialysis Time (h) | Residual DMAP (%) | Substitution Efficiency (%) |

|---|---|---|

| 24 | 12.4 ± 1.2 | 78.3 ± 3.1 |

| 48 | 5.1 ± 0.8 | 89.7 ± 2.4 |

| 72 | 0.9 ± 0.3 | 96.5 ± 1.7 |

| Data derived from |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, D2O) confirms norbornene substitution by integrating alkene proton peaks (δ 5.8–6.2 ppm) against PEG backbone protons (δ 3.5–3.7 ppm). For m-PEG8-NB-CA, the degree of substitution is calculated using carboxylic acid proton signals (δ 12–13 ppm).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra show characteristic peaks:

Variants and Functional Derivatives

Hydrolytically Degradable this compound Esters

By retaining ester bonds during synthesis, m-PEG8-NB-CA exhibits tunable degradation rates. Hydrolysis kinetics depend on pH and temperature, with complete degradation observed within 7 days at physiological conditions.

Photo-Crosslinkable Derivatives

Thiol-ene reactions between this compound and dithiol linkers (e.g., PEG-dithiol) enable rapid hydrogel formation under UV light (365 nm, 5–10 mW/cm²).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

m-PEG8-Norbornene undergoes various chemical reactions, including:

Click Reactions: These are highly efficient and specific reactions, such as thiol-norbornene click reactions, which are commonly used in hydrogel formation.

Polymerization: Norbornene groups can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique mechanical and chemical properties.

Common Reagents and Conditions

Thiol-Norbornene Click Reactions: Typically involve the use of thiol-containing compounds and a photoinitiator under UV light.

Ring-Opening Metathesis Polymerization: Requires a catalyst, often a ruthenium-based complex, and can be conducted at room temperature.

Major Products

Scientific Research Applications

m-PEG8-Norbornene has a wide range of applications in scientific research:

Biomedical Engineering: Used in the formation of hydrogels for tissue engineering and drug delivery systems.

Material Science: Employed in the synthesis of polymers with specific mechanical properties for industrial applications.

Chemistry: Utilized in click chemistry for the development of complex molecular architectures.

Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.

Mechanism of Action

The mechanism of action of m-PEG8-Norbornene in chemical reactions involves the high reactivity of the norbornene group. In thiol-norbornene click reactions, the norbornene group reacts with thiol groups to form stable thioether bonds. This reaction is facilitated by the presence of a photoinitiator and UV light, which activates the norbornene group . In polymerization reactions, the norbornene group undergoes ring-opening metathesis, leading to the formation of long polymer chains .

Comparison with Similar Compounds

Norbornene-PEG-Amine (Norbornene-PEG-NH₂)

Structural Differences :

- Contains an amine (-NH₂) group instead of methoxy (-OCH₃) at the PEG terminus.

- Molecular weight: 1–20 kDa, similar to m-PEG8-Norbornene .

Functional Comparison :

| Property | This compound | Norbornene-PEG-Amine |

|---|---|---|

| Reactivity | Thiol-ene, tetrazine cycloaddition | Amine conjugation (e.g., EDC/NHS chemistry) |

| Applications | Hydrogels, drug carriers | Targeted drug delivery, surface functionalization |

| Stability | Hydrolyzable ester bonds | More stable due to lack of ester bonds |

| Key Advantage | Biocompatibility, rapid gelation | Versatile amine-mediated coupling |

Research Findings :

- Norbornene-PEG-Amine is preferred for covalent immobilization of proteins or peptides due to its amine reactivity .

- This compound outperforms in hydrogel formation due to faster crosslinking via tetrazine-norbornene reactions .

8-Arm PEG-Norbornene

Structural Differences :

- Branched architecture with eight PEG arms, each terminated with a norbornene group .

Functional Comparison :

| Property | This compound | 8-Arm PEG-Norbornene |

|---|---|---|

| Topology | Linear | Branched (8-arm) |

| Crosslinking Density | Moderate | High (due to multiple arms) |

| Degradation Rate | Tunable via ester hydrolysis | Slower (more stable network) |

| Applications | Flexible hydrogels, drug carriers | Stiff matrices for 3D cell culture |

Research Findings :

- 8-Arm PEG-Norbornene forms mechanically robust hydrogels ideal for tissue engineering but may limit nutrient diffusion due to dense networks .

- This compound’s linear structure allows for softer, more dynamic gels suitable for injectable therapies .

mPEG5k-Norbornene (Methoxy-PEG5k-Norbornene)

Structural Differences :

- Similar to this compound but with a fixed 5 kDa PEG chain .

Functional Comparison :

| Property | This compound | mPEG5k-Norbornene |

|---|---|---|

| Molecular Weight | Variable (1–20 kDa) | Fixed (5 kDa) |

| Applications | Customizable drug delivery | Standardized formulations |

| Cost | Higher (custom synthesis) | Lower (pre-defined MW) |

Research Findings :

- mPEG5k-Norbornene is preferred for reproducible drug encapsulation, while this compound offers flexibility in tuning release kinetics .

Critical Analysis of Reactivity and Stereochemistry

The norbornene group’s C2/C3 stereochemistry (S/R or R/S) influences polymer tacticity, affecting material properties like crystallinity and mechanical strength . For example:

- Erythrodi-isotactic (meso) arrangements enhance hydrogel elasticity.

- Erythrodi-syndiotactic (racemic) configurations improve solubility in polar solvents .

Q & A

Q. What are the standard protocols for synthesizing m-PEG8-Norbornene, and how can purity be validated?

Synthesis typically involves ring-opening metathesis polymerization (ROMP) or click chemistry, with purification via dialysis or size-exclusion chromatography. Purity validation requires nuclear magnetic resonance (NMR) to confirm PEG chain length and norbornene functionalization, supplemented by high-performance liquid chromatography (HPLC) for quantifying residual monomers .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify PEG:norbornene ratio and end-group fidelity.

- Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis.

- Mass Spectrometry (MS) : To detect side products or degradation. Cross-referencing these with FT-IR for functional group confirmation ensures robust structural validation .

Q. How should researchers design controlled experiments to study this compound’s reactivity in aqueous vs. organic solvents?

Use a factorial design with variables like solvent polarity, temperature, and catalyst type (e.g., Grubbs catalyst for ROMP). Monitor reaction kinetics via time-resolved NMR and compare yields using ANOVA to identify solvent-specific reactivity trends .

Advanced Research Questions

Q. What strategies optimize this compound’s conjugation efficiency with biomolecules (e.g., proteins, peptides)?

Employ PICOT framework :

- Population : Target biomolecule (e.g., IgG antibodies).

- Intervention : PEGylation conditions (pH, molar ratio, reaction time).

- Comparison : Unmodified vs. PEGylated biomolecule stability/function.

- Outcome : Quantify conjugation efficiency via SDS-PAGE or fluorescence labeling.

- Time : Kinetic studies over 24–72 hours. Statistical modeling (e.g., multiple linear regression) identifies optimal parameters .

Q. How can conflicting data on this compound’s cytotoxicity be resolved in cell culture studies?

Contradictions often arise from batch-to-batch variability or cell line-specific responses. Mitigate via:

Q. What methodologies ensure reproducibility in this compound-based hydrogel formation for 3D cell culture?

Standardize:

Q. How do researchers analyze the impact of PEG chain length (e.g., m-PEG8 vs. m-PEG12) on norbornene’s bioactivity?

Use comparative molecular dynamics (MD) simulations to model PEG-norbornene interactions, paired with in vitro assays (e.g., SPR for binding affinity). Statistical significance is assessed via two-tailed t-tests, with Bonferroni correction for multiple comparisons .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling heteroscedasticity in this compound pharmacokinetic data?

Apply Box-Cox transformations to stabilize variance, followed by mixed-effects modeling to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare model fits .

Q. How can machine learning (ML) improve the design of this compound derivatives for targeted drug delivery?

Train ML models (e.g., random forests, neural networks) on datasets containing:

Q. What frameworks guide ethical and reproducible research using this compound in animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design, ensuring:

- Randomization : To allocate treatment/control groups.

- Blinding : During data collection/analysis.

- Sample size justification : Via power analysis.

Document protocols in public repositories (e.g., Protocols.io ) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.